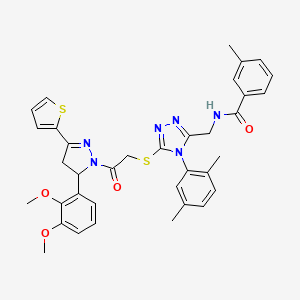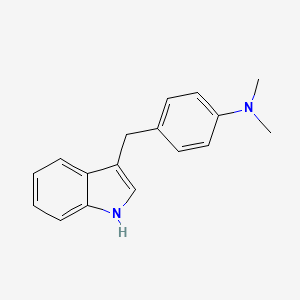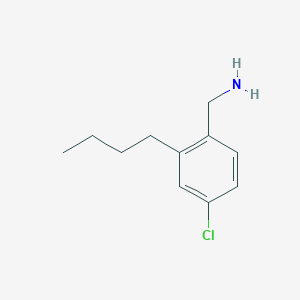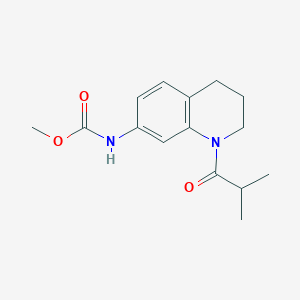![molecular formula C20H13F4N5OS B2361856 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 852374-82-4](/img/structure/B2361856.png)
2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide” is a heterocyclic compound that includes a 1,2,4-triazole fused with a pyridazine . This class of compounds has been synthesized and evaluated for various applications, including medicinal chemistry .
Synthesis Analysis
The synthesis of these types of compounds typically involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . There are several unique methods known, particularly for the synthesis of 1,2,3-triazolo[1,5-a]pyrazines and their benzo-fused quinoxaline and quinoxalinone-containing analogs .Chemical Reactions Analysis
The chemical reactions involving these types of compounds typically involve the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl 1,2,3-triazoles . These reactions are used to construct the heterocyclic systems of these compounds .Applications De Recherche Scientifique
Antiviral Activity
Compounds derived from the triazolo[4,3-b]pyridazine class, which includes the chemical structure , have demonstrated promising antiviral activity. Specifically, some derivatives have shown effectiveness against the hepatitis-A virus (HAV) in cell culture models. These compounds reduce virus count as assessed by plaque reduction infectivity assays, highlighting their potential in antiviral therapeutics (Shamroukh & Ali, 2008).
Structural and Theoretical Analysis
The triazolo[4,3-b]pyridazine derivatives have been subject to extensive structural analysis, including Density Functional Theory (DFT) calculations and Hirshfeld surface studies. These analyses provide insights into the molecular structure and interactions, crucial for understanding the compound's behavior in biological systems (Sallam et al., 2021).
Anticancer Effects
Modifications of compounds within this class have been studied for their potential as anticancer agents. For instance, replacing the acetamide group in related structures has led to compounds with potent antiproliferative activities against human cancer cell lines, while also reducing acute oral toxicity. This suggests a promising avenue for developing new anticancer therapies (Wang et al., 2015).
Synthesis Methods
Research into novel synthesis methods of triazolo[4,3-b]pyridazine derivatives provides valuable information for pharmaceutical development. These methods can lead to the production of a variety of analogs with potential therapeutic properties, offering a wider scope for drug discovery and development (Karpina et al., 2019).
Orientations Futures
The future directions for this class of compounds could involve further exploration of their potential applications in medicinal chemistry, such as their use as inhibitors of DPP-IV for the treatment of type 2 diabetes . Additionally, their high thermostability and low impact and friction sensitivities suggest potential applications in the development of very thermally stable energetic materials .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1,2,4-triazoloquinazolines, have been reported to inhibit pcaf (p300/cbp-associated factor), a protein that plays a crucial role in gene expression and cellular function . Therefore, it’s possible that this compound may also target PCAF or similar proteins.
Mode of Action
Based on the information about similar compounds, it can be inferred that it might bind to the active site of its target protein (potentially pcaf), thereby inhibiting its function .
Biochemical Pathways
If pcaf is indeed the target, the compound could potentially affect gene expression and cellular function, as pcaf is known to play a key role in these processes .
Pharmacokinetics
Similar compounds have been reported to have good oral bioavailability in preclinical species , suggesting that this compound might also possess favorable pharmacokinetic properties.
Result of Action
If it indeed inhibits pcaf, it could potentially alter gene expression and cellular function, leading to various downstream effects .
Propriétés
IUPAC Name |
2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F4N5OS/c21-14-5-1-3-12(9-14)19-27-26-16-7-8-18(28-29(16)19)31-11-17(30)25-15-6-2-4-13(10-15)20(22,23)24/h1-10H,11H2,(H,25,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPNSFMHEZVGHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F4N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(2-(pyridin-4-yl)ethyl)propanamide](/img/structure/B2361773.png)
![1-[(4-fluorophenyl)methoxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxopyridine-3-carboxamide](/img/structure/B2361774.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-[4-(4-methoxyphenyl)piperazino]-1-ethanone](/img/structure/B2361778.png)

![4-[1-(4-Chlorophenyl)sulfonylazetidin-3-yl]oxypyridine](/img/structure/B2361782.png)

![2-Chloro-1-[4-(oxolane-2-carbonyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2361786.png)
![N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2361787.png)


![2-fluoro-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2361792.png)
![3-{5-oxo-1-[({[(thiophen-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(propan-2-yl)propanamide](/img/structure/B2361793.png)

![(1-Chloronaphtho[2,1-b]thiophen-2-yl)[4-(4-methoxyphenyl)piperazino]methanone](/img/structure/B2361795.png)
